5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is an organic compound classified under thiophene carboxylic acids. This compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur, along with a carboxylic acid functional group. It is identified by the molecular formula and has a molecular weight of approximately 289.35 g/mol . The compound is not currently approved for any therapeutic use and is primarily utilized in research settings .
The synthesis of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid generally involves several steps, including:
The specific methodologies can vary significantly based on available reagents and desired yields, but often include techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
The molecular structure of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid can be represented using various chemical notation systems:
C[C@]1(C)CC[C@@]([H])(CC1)C(=O)N(C(C)C)C1=C(SC(=C1)C1=CC=CC=C1)C(O)=O
The structure features a thiophene ring with phenyl and morpholine substituents, contributing to its unique chemical properties .
5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions can be utilized to modify the compound for specific applications in medicinal chemistry or materials science .
While specific mechanisms of action for 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid are not well-documented due to its experimental status, compounds with similar structures often interact with biological targets such as enzymes or receptors. The presence of the morpholine moiety suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways, which could be explored further in pharmacological studies .
The physical properties of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid include:
Chemical properties include:
These properties make it suitable for various laboratory applications, particularly in organic synthesis and research settings .
5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is primarily used in scientific research, particularly in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5